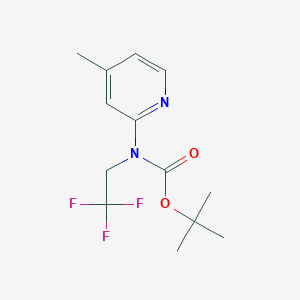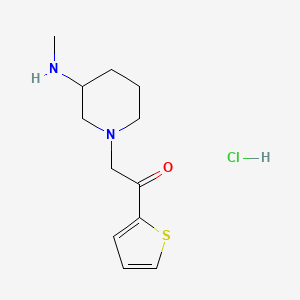
2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride, also known as MDPV, is a psychoactive drug that belongs to the cathinone class. It is a synthetic stimulant that acts on the central nervous system and produces effects similar to those of cocaine and amphetamines. MDPV has gained popularity in recent years due to its potent effects and easy availability.
作用机制
More research is needed to fully understand the mechanism of action of 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride and its effects on the brain and body.
3. Novel analogs: Researchers can explore the synthesis and testing of novel analogs of 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride to investigate their effects and potential therapeutic applications.
Conclusion:
In conclusion, 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is a synthetic stimulant that has gained popularity in recent years due to its potent effects and easy availability. It has been the subject of extensive scientific research, which has investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Despite its potential for abuse and toxicity, 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride remains an important compound for scientific research and may have future applications in medicine and pharmacology.
实验室实验的优点和局限性
2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent effects: 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride produces potent effects that can be easily measured and quantified in the laboratory.
2. Easy availability: 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is readily available and can be purchased from various chemical suppliers, making it easy to obtain for research purposes.
3. Similar to other stimulants: 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride produces effects that are similar to other stimulants, such as cocaine and amphetamines, which allows for comparisons between different drugs.
Some of the limitations of 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride for lab experiments include:
1. Toxicity: 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has toxic effects on various organs and systems in the body, which can limit its use in certain experiments.
2. Potential for abuse: 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has a high potential for abuse and addiction, which can make it difficult to control in laboratory settings.
3. Limited research: Despite its popularity, there is still limited research on 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride, which can make it difficult to fully understand its effects and potential applications.
未来方向
There are several future directions related to 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride that can be explored in scientific research. Some of these include:
1. Therapeutic potential: Despite its potential for abuse, 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride may have therapeutic potential in certain conditions, such as attention deficit hyperactivity disorder (ADHD) and depression. Further research is needed to investigate these potential applications.
2.
合成方法
2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is a synthetic compound that can be synthesized in the laboratory using various methods. One of the most common methods is the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and converted into its hydrochloride salt form. Other methods involve the use of different starting materials and reagents, but the basic principle remains the same.
科学研究应用
2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has been the subject of extensive scientific research due to its potent stimulant effects and potential for abuse. It has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Some of the areas of research include:
1. Neurobiology: 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, reward, and motivation. Studies have investigated the effects of 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride on the brain at the molecular, cellular, and behavioral levels.
2. Addiction: 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has a high potential for abuse and addiction, and studies have investigated the underlying mechanisms of this behavior. Researchers have used animal models to study the effects of 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride on addiction-related behaviors, such as drug-seeking and relapse.
3. Toxicology: 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has been shown to have toxic effects on various organs and systems in the body, including the cardiovascular, respiratory, and renal systems. Studies have investigated the acute and chronic effects of 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride exposure and its potential for overdose.
属性
IUPAC Name |
2-[3-(methylamino)piperidin-1-yl]-1-thiophen-2-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS.ClH/c1-13-10-4-2-6-14(8-10)9-11(15)12-5-3-7-16-12;/h3,5,7,10,13H,2,4,6,8-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYNORARYNNZRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC(=O)C2=CC=CS2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2,3-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397751.png)

![7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2397753.png)
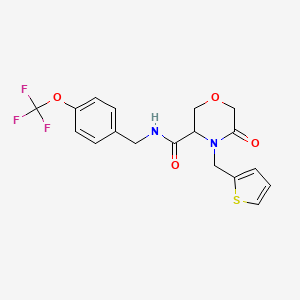
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2397756.png)
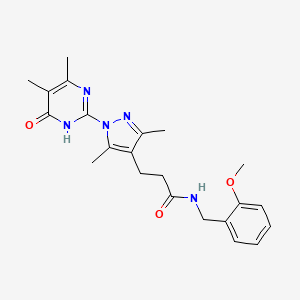
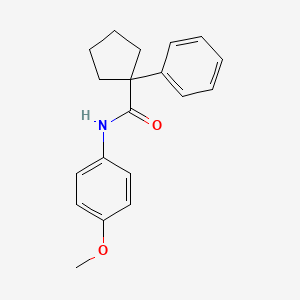
![N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide](/img/structure/B2397760.png)


![3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2397763.png)

![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)
